ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate
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Overview
Description
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials or stereoselective reactions. One common method is the asymmetric synthesis starting from chiral pool precursors. For example, the synthesis can involve the use of trans-4-hydroxy-L-proline as a starting material, followed by a series of stereoselective reactions to introduce the desired functional groups and stereochemistry .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of chiral catalysts and advanced purification techniques to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized pyrrolidine derivatives .
Scientific Research Applications
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis
Mechanism of Action
The mechanism of action of ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Methylproline
- (2S,4R)-4-Hydroxyproline
- (2S,4R)-4-Fluoroproline
Uniqueness
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
DIBKCNKVDZNMDH-RQJHMYQMSA-N |
SMILES |
CCOC(=O)C1CC(CN1)C |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CN1)C |
Canonical SMILES |
CCOC(=O)C1CC(CN1)C |
Origin of Product |
United States |
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